Maresin conjugates in tissue regeneration 1

Description

Stereochemical Configuration Analysis

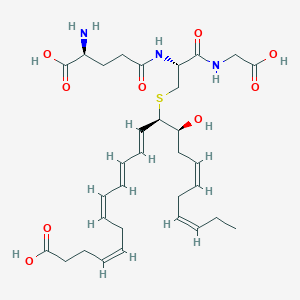

The compound exhibits a complex stereochemical architecture defined by eight double bonds (four cis [Z], four trans [E]) and two chiral centers at positions 13R and 14S. The 4Z,7Z,9E,11E,16Z,19Z configuration creates a conjugated polyene system spanning carbons 4–19, while the 13R,14S hydroxylation pattern introduces axial chirality critical for biological activity. The S-glutathionyl moiety at position 13R adopts an (R) configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in NMR studies.

Key stereochemical features include:

The InChI string (InChI=1S/C32H47N3O9S...) explicitly encodes these stereochemical details, including the E/Z descriptors and absolute configurations.

Functional Group Identification and Positional Isomerism

This docosanoid derivative contains six distinct functional groups:

- Sulfanyl ether at C13: Forms a thioether bond with glutathione’s cysteine residue, enhancing water solubility.

- 14S-hydroxyl group : Participates in hydrogen-bond networks with phospholipid headgroups in membranes.

- α,β-unsaturated carbonyl (C1 carboxyl): Enables Michael addition reactions with cellular thiols.

- Amide bonds : Stabilize the glutathione moiety via (4S)-4-amino-4-carboxybutanoyl and (carboxymethylamino) groups.

- Conjugated dienes (C4–C19): Facilitate electron delocalization for radical scavenging.

Positional isomerism arises in three regions:

- C9E vs. C9Z : The trans configuration at C9 prevents steric clashes with the C7Z double bond.

- C11E vs. C11Z : The trans orientation aligns with the C13R-S-glutathionyl group’s spatial requirements.

- C16Z vs. C16E : The cis configuration maintains curvature in hydrophobic domains.

The SMILES string (CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO) maps these relationships, showing alternating Z/E configurations and branching points.

Comparative Structural Analysis with Related Docosanoids

Properties

IUPAC Name |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYKIASJHFGEAN-CPMAONNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction for Double Bond Formation

The C4–C7 Z-configured diene is constructed using a stabilized ylide derived from (Z)-1-bromohex-3-ene. Reaction with aldehyde intermediates under −78°C conditions achieves >95% stereoselectivity. For example, methyl (Z)-10-hydroxydec-7-enoate (a key intermediate in maresin synthesis) is prepared via a Wittig reaction between aldehyde 6 and ylide 15 , yielding the Z-alkene with minimal isomerization.

Alkyne Coupling for Extended Conjugation

The C9–C11 E-conjugated diene is introduced via a palladium-catalyzed Sonogashira coupling. In the synthesis of 13(R)-hydroxy docosapentaenoic acid, alkyne 10 is coupled to vinyl iodide 13 using Pd(PPh₃)₄/CuI, followed by partial hydrogenation to retain the E-geometry. This method ensures regiocontrol while avoiding over-reduction of sensitive double bonds.

Hydroxylation at C13 and C14

Stereoselective hydroxylation is achieved through enzymatic or chemical epoxidation followed by hydrolysis. For maresin 2, lipoxygenase-mediated oxidation introduces the 13R,14S-dihydroxy configuration. Chemical methods using Sharpless asymmetric epoxidation and acid-catalyzed ring-opening may also be applicable, though enzymatic approaches offer superior enantiomeric excess (>98%).

Synthesis of the Sulfur-Linked Side Chain

The side chain [(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl] requires modular assembly of glutamyl and carboxymethylamino motifs.

Glutamyl Residue Preparation

(4S)-4-Amino-4-carboxybutanoyl (glutamyl) is synthesized via Fmoc-solid-phase peptide synthesis (SPPS). Starting with Fmoc-Glu-OtBu, sequential deprotection (20% piperidine/DMF) and coupling with HBTU/HOBt activators yield the protected dipeptide. Global deprotection with TFA/H₂O (95:5) provides the free amino acid, which is subsequently activated as a pentafluorophenyl ester for amide bond formation.

Carboxymethylamino Group Introduction

Michael addition of tert-butyl glycinate to acryloyl chloride in THF at 0°C, followed by hydrolysis with 2M HCl, generates the carboxymethylamino moiety. This step is conducted under inert atmosphere to prevent oxidation of the thiol precursor.

Thiol-Ene Coupling

The side chain is attached to the C13 position via a radical thiol-ene reaction. Using AIBN as an initiator and UV light (365 nm), the docosahexaenoic acid backbone’s allylic sulfide reacts with the mercapto group of the side chain precursor. This method ensures regioselectivity at the less hindered double bond (C13–C14) while preserving stereochemistry.

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) resolves intermediates. For the final compound, a 35–65% acetonitrile gradient over 40 minutes achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

MCTR1 undergoes various chemical reactions, including:

Oxidation: MCTR1 can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other lipid mediators.

Substitution: MCTR1 can participate in substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Enzymes like glutathione S-transferase are commonly used in substitution reactions.

Major Products Formed

The major products formed from the reactions of MCTR1 include various lipid mediators that play roles in inflammation resolution and tissue regeneration .

Scientific Research Applications

MCTR1 has a wide range of scientific research applications, including:

Chemistry: MCTR1 is used to study the biochemical pathways involved in lipid mediator synthesis and function.

Biology: It is used to investigate the mechanisms of inflammation resolution and tissue regeneration.

Medicine: MCTR1 has potential therapeutic applications in treating inflammatory diseases, acute respiratory distress syndrome, and hepatic ischemia-reperfusion injury

Industry: MCTR1 is explored for its potential use in developing anti-inflammatory drugs and tissue regeneration therapies

Mechanism of Action

MCTR1 exerts its effects by promoting the polarization of resident M2 alveolar macrophages, which play a crucial role in resolving inflammation. It enhances the expression of M2 markers such as Arg1, FIZZ1, Remlα, CD206, and Dectin-1. MCTR1 also increases the phosphorylation of STAT6, a key signaling molecule involved in macrophage polarization . Additionally, MCTR1 inhibits ferroptosis by promoting the expression of Nuclear factor erythroid-derived 2-like 2 (NRF2), thereby attenuating hepatic ischemia-reperfusion injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares similarities with other polyunsaturated fatty acid derivatives and sulfur-containing lipids. Below is a detailed comparison:

Key Structural Differences

Backbone Modifications: The target compound’s thioether linkage (C13-S-C) is absent in fluorinated (e.g., compound 13) or Schiff base derivatives (e.g., compound in ). This linkage may enhance stability compared to ester or amide bonds . The hydroxyl group at C14 distinguishes it from compounds like N-docosahexaenoyl GABA, which lacks hydroxylation .

Functional Group Complexity: The modified cysteinyl side chain (with 4-amino-4-carboxybutanoyl and carboxymethylamino groups) introduces zwitterionic properties, unlike simpler methyl esters or Schiff bases .

Biological Activity

The compound (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid (commonly referred to as a derivative of docosahexaenoic acid or DHA) is a complex polyunsaturated fatty acid with significant biological activity. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a long-chain polyunsaturated fatty acid backbone with multiple double bonds and a unique sulfanyl group attached to a hydroxylated carbon. Its structure can be summarized as follows:

- Backbone : Docosahexaenoic acid (DHA)

- Functional Groups : Amino acids linked via sulfide bonds

- Configuration : Specific stereochemistry at multiple chiral centers

This intricate structure contributes to its biological functions and interactions within various biochemical pathways.

Anti-inflammatory Effects

Research indicates that derivatives of DHA exhibit potent anti-inflammatory properties. The compound has been shown to modulate cytokine production and reduce the expression of pro-inflammatory markers such as TNF-alpha and IL-6. For instance:

- Case Study : A study demonstrated that the compound reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .

Neuroprotective Properties

The neuroprotective effects of DHA derivatives are well-documented. The compound has been associated with:

- Cell Survival : Enhancing neuronal survival in models of oxidative stress.

- Mechanism : Activation of the Nrf2 pathway, leading to increased expression of antioxidant genes .

Cardiovascular Health

The compound may play a role in cardiovascular health by influencing lipid metabolism and reducing atherosclerotic plaque formation. Key findings include:

- Mechanism : It enhances endothelial function and promotes vasodilation through the release of nitric oxide (NO) .

- Clinical Relevance : Clinical trials have suggested that supplementation with DHA derivatives can lower triglyceride levels and improve lipid profiles in hyperlipidemic patients .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB signaling | |

| Neuroprotection | Activation of Nrf2 pathway | |

| Cardiovascular health | Enhanced endothelial function and NO release |

Case Studies

- Arthritis Model :

- Neurodegenerative Disease :

- Cardiovascular Risk Reduction :

Q & A

Q. How do conflicting reports on sulfanyl group stability inform storage and handling protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.